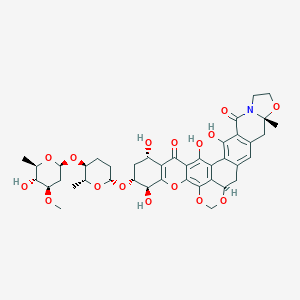

Kigamicin C

Description

Properties

IUPAC Name |

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSADZFORZMJRI-KUPVXKSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: The Antiausterity Breakthrough

Topic: The Origin and Biosynthetic Architecture of Kigamicin C Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Kigamicin C represents a paradigm shift in oncological discovery—a molecule born not from the pursuit of cytotoxicity, but from the targeting of metabolic resilience. Originating from the rare actinomycete Amycolatopsis sp. ML630-mF1, Kigamicin C is a polycyclic ether macrolide that functions as an "antiausterity" agent.[1] Unlike conventional chemotherapeutics that target rapidly dividing cells, Kigamicin C selectively eradicates pancreatic cancer cells surviving in nutrient-deprived (austere) microenvironments by dismantling their tolerance mechanisms.[1]

This guide dissects the technical origin of Kigamicin C, moving from its microbial source and biosynthetic assembly to its precise mechanism of action within the PI3K/Akt signaling axis.

Biological Source: The Amycolatopsis Lineage

The origin of Kigamicin C is rooted in the secondary metabolome of the genus Amycolatopsis, a clade of high-GC Gram-positive bacteria renowned for producing complex antibiotics like vancomycin and rifamycin.

-

Taxonomic Context: Phylogenetic analysis based on 16S rRNA sequencing places this strain within the Amycolatopsis orientalis group. Recent genomic mining has also identified homologous gene clusters in Amycolatopsis regifaucium DSM 45072T.

-

Ecological Niche: The strain was isolated from soil samples in Toba, Japan.[4] Its metabolic machinery evolved to produce Kigamicins likely as a competitive defense mechanism, inhibiting the growth of competitors in nutrient-scarce soil niches—a trait that translates directly to its antitumor efficacy.

Chemical Architecture: Structural Elucidation

Kigamicin C (C₄₁H₄₇NO₁₆) is a complex hybrid structure characterized by a rigid polycyclic core and specific glycosylation patterns essential for its bioactivity.

Structural Components

| Component | Chemical Feature | Function |

| The Core | Tetrahydroxanthone fused to a polycyclic ether system | Provides the rigid scaffold for receptor binding and membrane intercalation.[1] |

| Glycosylation | Deoxy-amino sugars (Kigaminose moieties) | Critical for solubility and target recognition.[1] The nitrogen atom (N) in the formula resides here. |

| Side Chains | Isopropyl and methyl substitutions | Modulate lipophilicity, facilitating cellular entry in hypovascular tumor regions. |

Differentiation from Congeners: Unlike Kigamicin D (C₄₈H₅₉NO₁₉), which contains an extended oligosaccharide chain, Kigamicin C possesses a truncated sugar moiety. This structural variation alters its polarity but retains the core pharmacophore required for Akt inhibition.

Biosynthetic Origin: The Genetic Assembly Line

The biosynthesis of Kigamicin C is a masterpiece of enzymatic assembly, combining Type II Polyketide Synthase (PKS) logic with extensive post-PKS modifications.

The Biosynthetic Gene Cluster (BGC)

Genomic analysis of Amycolatopsis species reveals a large BGC governing Kigamicin production. The pathway diverges from typical Type I PKS macrolides (like erythromycin) and instead utilizes a Type II PKS system to construct the aromatic xanthone core.

Step-by-Step Assembly:

-

Minimal PKS Module: The ketoacyl synthase (KS) and chain length factor (CLF) condense malonyl-CoA units to form a poly-beta-keto chain.[1]

-

Cyclization: Aromatase (ARO) and cyclase (CYC) enzymes fold the nascent chain into the anthracene-like intermediate.[1]

-

Oxygenation & Rearrangement: Oxygenases introduce the ether bridges, converting the aromatic precursor into the tetrahydroxanthone-polycyclic ether hybrid.

-

Glycosylation: Glycosyltransferases (GT) attach the specific amino-sugar residues to the core scaffold, finalizing Kigamicin C.

Figure 1: The biosynthetic logic of Kigamicin C, transitioning from simple precursors to a complex glycosylated polycyclic ether via Type II PKS machinery.[1]

Mechanism of Action: The Antiausterity Strategy

The "functional origin" of Kigamicin C lies in its ability to exploit the metabolic vulnerability of pancreatic cancer cells. These cells often exist in hypovascular tumors with limited blood supply (austerity).[1] To survive, they hyperactivate the PI3K/Akt pathway.

The Kigamicin Blockade: Kigamicin C does not kill cells in nutrient-rich conditions (e.g., standard DMEM).[1] However, under nutrient deprivation, it selectively blocks the phosphorylation of Akt (Protein Kinase B).

-

Nutrient Starvation: Triggers a survival signal in cancer cells.

-

Akt Hyperactivation: The cell attempts to upregulate metabolism to survive.

-

Kigamicin C Intervention: Binds to the signaling complex, preventing Akt phosphorylation.

-

Result: The cancer cell, unable to adapt to the austere environment, undergoes apoptosis/autophagy.

Figure 2: Mechanism of Action.[1] Kigamicin C acts as a conditional lethal agent, targeting the Akt survival pathway specifically under nutrient stress.

Experimental Protocols: Isolation & Purification

To access Kigamicin C for research, a rigorous fermentation and isolation protocol is required. This process relies on the molecule's lipophilic nature and stability.

Protocol: Fermentation and Extraction

-

Seed Culture:

-

Inoculate Amycolatopsis sp. ML630-mF1 from a slant into 100 mL of seed medium (2% glucose, 1% soluble starch, 0.5% yeast extract).

-

Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

-

-

Production Fermentation:

-

Transfer 2% seed culture into 500 mL Erlenmeyer flasks containing production medium (glycerol, soybean meal, mineral salts).

-

Cultivate for 96 hours at 27°C.

-

-

Extraction (The "Work-Up"):

-

Separation: Centrifuge broth to separate mycelium from supernatant. Kigamicins are often associated with the mycelial mass due to hydrophobicity.

-

Solvent Extraction: Extract the mycelial cake with Acetone or Ethyl Acetate (EtOAc).

-

Concentration: Evaporate solvent in vacuo to yield a crude oily residue.

-

-

Purification (HPLC):

-

Stationary Phase: ODS (Octadecylsilyl) silica gel column.[1]

-

Mobile Phase: Gradient elution with Acetonitrile/Water (MeCN:H₂O) containing 0.1% Trifluoroacetic acid (TFA).[1]

-

Detection: Monitor UV absorbance at 254 nm and 365 nm (characteristic of the xanthone chromophore).

-

Isolation: Collect the fraction corresponding to Kigamicin C (distinct retention time from Kigamicin D) and lyophilize.

-

References

-

Kunimasa, K., et al. "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][5] The Journal of Antibiotics, vol. 56, no.[5] 12, 2003, pp. 1004–1011. Link

-

Lu, J., et al. "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[6] Cancer Science, vol. 95, no. 6, 2004, pp. 547–552. Link

-

Bisht, N., et al. "Identification of NRPS and type II PKS biosynthetic gene cluster(s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T." FEMS Microbiology Letters, 2024. Link

-

Someno, T., et al. "Absolute configuration of kigamicins A, C and D."[7] The Journal of Antibiotics, vol. 58, no. 1, 2005, pp. 56-60.[1] Link

Sources

- 1. Kigamicin C | C41H47NO16 | CID 10440406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Amycolatopsis sp. & The Production of Kigamicin C

Technical Monograph: Amycolatopsis sp.[1] & The Production of Kigamicin C

Subject: Bioprocess, Isolation, and "Anti-Austerity" Mechanism of Action Target Organism: Amycolatopsis sp.[1][2][3][4][5] (Strain ML630-mF1 / A. regifaucium) Compound Class: Polycyclic Xanthone Antibiotic

Executive Summary

Kigamicin C is a polycyclic xanthone derivative produced by the actinomycete Amycolatopsis sp. (notably strain ML630-mF1).[1][6] Unlike conventional cytotoxic agents that target rapidly dividing cells, Kigamicin C operates via a novel "anti-austerity" mechanism. It selectively eliminates cancer cells (specifically pancreatic carcinoma, e.g., PANC-1) that have adapted to nutrient-deprived microenvironments—a hallmark of hypovascular tumors. This guide outlines the upstream bioprocess for production, the downstream purification workflow, and the molecular mechanism of action targeting the PI3K/Akt survival pathway.

The Producer: Amycolatopsis sp.[7] Biology & Genetics

Taxonomy and Morphology

The producing organism belongs to the genus Amycolatopsis, a member of the family Pseudonocardiaceae.

-

Strain: Amycolatopsis sp.[1][3][6][7][8] ML630-mF1 (original isolate) and Amycolatopsis regifaucium (genomic confirmation).

-

Morphology: Gram-positive, aerobic actinomycete forming branching substrate mycelia. Aerial mycelia may fragment into squarish elements.

-

Chemotaxonomy: Cell wall type IV (meso-diaminopimelic acid, arabinose, and galactose).

Biosynthetic Potential (Genomic Insight)

Recent genomic sequencing of A. regifaucium has linked the production of Kigamicins to a Type II Polyketide Synthase (PKS) gene cluster.[3][4][8]

-

Core Machinery: The aglycone (fused octacyclic ring) is assembled by a minimal PKS (ketosynthase

, -

Tailoring Enzymes: Oxygenases and glycosyltransferases attach the characteristic deoxy-sugars (amicetose and oleandrose) to the xanthone core.

Upstream Bioprocess: Fermentation Protocols

To maximize Kigamicin C titers, a two-stage fermentation process is required to transition the culture from exponential growth to the stationary phase where secondary metabolism is triggered.

Seed Culture Preparation

Objective: Generate robust biomass to inoculate the production fermenter.

-

Medium: 2.0% Soluble Starch, 1.0% Glucose, 0.5% Polypeptone, 0.5% Yeast Extract, 0.1%

(pH 7.2). -

Protocol:

-

Inoculate a 500 mL Erlenmeyer flask containing 100 mL medium with a spore loop.

-

Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

-

Production Fermentation

Objective: Induce secondary metabolite synthesis.

-

Optimized Production Medium:

-

Glycerol: 2.0% (Carbon source)

-

Soybean Meal: 1.5% (Nitrogen source, slow release)

-

Pharmamedia (Cottonseed flour): 1.0%

- : 0.3% (pH buffer)

-

pH adjusted to 7.4 prior to sterilization.

-

-

Conditions:

-

Temperature: 27°C

-

Duration: 96 – 120 hours (4–5 days).

-

Aeration: High dissolved oxygen is critical; baffled flasks or stirred tank reactors (1 vvm air flow) are recommended.

-

Bioprocess Workflow Visualization

Caption: Step-by-step fermentation workflow from cryopreservation to harvest.

Downstream Processing: Isolation & Purification[10][11][12][13]

Kigamicin C is a hydrophobic glycoside. The extraction strategy must target both the mycelial cake (where the compound often adheres) and the supernatant.

Extraction Protocol

-

Separation: Centrifuge fermentation broth (3000 rpm, 20 min) to separate Mycelia and Supernatant .

-

Mycelial Extraction:

-

Extract wet mycelia with Acetone (1:2 w/v).

-

Filter and evaporate acetone to yield an aqueous residue.

-

-

Supernatant Extraction:

-

Extract supernatant with Ethyl Acetate (EtOAc) or n-Butanol .

-

-

Pooling: Combine the aqueous residue from mycelia with the supernatant extract. Partition against EtOAc. Collect the organic layer and concentrate in vacuo to yield Crude Extract .

Purification Strategy (Bioactivity-Guided)

The crude extract contains the Kigamicin complex (A–E). Purification relies on polarity differences.

| Step | Technique | Stationary Phase | Mobile Phase | Objective |

| 1 | Flash Chromatography | Silica Gel 60 | Remove lipids and highly polar impurities. | |

| 2 | Size Exclusion | Sephadex LH-20 | Methanol | Remove pigments and high MW compounds. |

| 3 | Prep HPLC | C18 (ODS) | Isolate Kigamicin C from congeners A, B, D, E. |

Physicochemical Identification

-

Appearance: Yellow to orange powder.

-

UV Absorption: Maxima at ~230, 280, 350 nm (characteristic of xanthone chromophore).

-

Solubility: Soluble in DMSO, MeOH, EtOAc; insoluble in water/hexane.

Mechanism of Action: The "Anti-Austerity" Strategy

Kigamicin C is unique because it targets cancer cells specifically under nutrient starvation (austere conditions). Pancreatic cancer cells (e.g., PANC-1) are hypovascular and survive in low-nutrient environments by activating the Akt (Protein Kinase B) signaling pathway to suppress apoptosis.

Mechanistic Pathway

-

Normal Condition: Cancer cells use glycolysis and standard metabolic pathways.

-

Austere Condition (Starvation): Cells are deprived of glucose/amino acids.

-

Survival Response: The PI3K/Akt pathway is hyper-activated to inhibit apoptosis and induce autophagy for survival.

-

Kigamicin C Effect: It directly blocks the phosphorylation (activation) of Akt specifically under starvation stress. This removes the "survival shield," causing rapid apoptosis in the starved tumor core while sparing normal, well-nourished tissue.

Signaling Pathway Diagram

Caption: Kigamicin C selectively inhibits Akt activation induced by nutrient starvation, forcing apoptosis.

References

-

Kunimoto, S., et al. (2003).[1][6] "Kigamicins, novel antitumor antibiotics.[1] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

-

Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation." Cancer Science, 95(6), 547–552.

-

Someno, T., et al. (2005). "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics, 58(1), 56–60.

-

Wibberg, D., et al. (2024). "Identification of NRPS and type II PKS biosynthetic gene cluster(s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T." FEMS Microbes, 5, fnaf049.

Sources

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of NRPS and type II PKS biosynthetic gene cluster (s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid state fermentation and production of rifamycin SV using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Technical Deep Dive: Discovery and Isolation of Kigamicin C

Introduction: The "Antiausterity" Paradigm

In the landscape of oncology drug discovery, the tumor microenvironment (TME) presents a paradox. Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC), often thrive in hypovascular regions characterized by severe nutrient deprivation—a condition termed "austerity." While normal cells perish under these conditions, cancer cells activate survival signaling pathways (e.g., PI3K/Akt/mTOR) to tolerate starvation.

Kigamicin C represents a breakthrough in exploiting this adaptation. Discovered through a novel "antiausterity" screening strategy, this benzochromenone glycoside selectively eradicates cancer cells under nutrient-starved conditions while sparing them in nutrient-rich environments. This guide details the technical workflow for the production, isolation, and validation of Kigamicin C from its bacterial source, Amycolatopsis sp. ML630-mF1.[1][2]

Source Organism & Upstream Processing

The production of Kigamicin C relies on the fermentation of the rare actinomycete Amycolatopsis sp. ML630-mF1.[1][2] Unlike common Streptomyces species, Amycolatopsis strains often require specific carbon/nitrogen ratios to trigger secondary metabolite biosynthesis.

Strain Maintenance

-

Taxonomy: Family Pseudonocardiaceae. Characterized by cell walls containing meso-diaminopimelic acid and arabinose/galactose (Type IV cell wall).

-

Storage: Cryopreservation in 20% glycerol at -80°C or lyophilization in skim milk.

Fermentation Protocol

To maximize titer, a two-stage fermentation process is employed. The seed culture generates biomass, while the production culture stresses the organism to induce secondary metabolism.

Table 1: Optimized Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |

| Soluble Starch | 10.0 | 20.0 | Slow-release carbon source |

| Glucose | 10.0 | 5.0 | Rapid carbon source (biomass) |

| Soybean Meal | 10.0 | 15.0 | Complex nitrogen/amino acids |

| Yeast Extract | 5.0 | 2.0 | Vitamins & growth factors |

| CaCO₃ | 3.0 | 3.0 | pH buffer (prevents acidification) |

| MgSO₄·7H₂O | 1.0 | 1.0 | Cofactor source |

| pH Adjustment | 7.2 | 7.4 | Pre-sterilization |

Process Parameters:

-

Inoculation: Transfer 2% (v/v) of seed culture (48h old) into production flasks.

-

Incubation: 27°C – 30°C.

-

Agitation: 180–200 rpm (Rotary shaker).

-

Duration: 96–120 hours. Harvest when pH shifts slightly alkaline (indicating amino acid deamination) and glucose is depleted.

Downstream Processing: Isolation & Purification

The isolation strategy exploits the amphiphilic nature of Kigamicin C (glycosidic polarity vs. chromenone hydrophobicity). The workflow moves from bulk extraction to high-resolution fractionation.

Extraction Workflow

-

Separation: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium from the supernatant.

-

Note: Kigamicins are predominantly secreted into the broth.

-

-

Liquid-Liquid Extraction: Extract the supernatant twice with an equal volume of Ethyl Acetate (EtOAc) .

-

Rationale: EtOAc is selective for moderately polar secondary metabolites, leaving behind highly polar media components (salts, unused sugars) and proteins.

-

-

Concentration: Evaporate the organic layer in vacuo at <40°C to yield a crude oily residue.

Chromatographic Purification

The crude extract requires orthogonal purification steps to remove co-metabolites (e.g., Kigamicins A, B, D).

Step 1: Silica Gel Flash Chromatography

-

Stationary Phase: Silica gel 60 (0.040–0.063 mm).

-

Mobile Phase: Chloroform:Methanol gradient (100:0

90:10 -

Observation: Kigamicin C typically elutes in the mid-polar fractions (e.g., 90:10 to 85:15). Monitor via TLC (UV 254 nm).

Step 2: Sephadex LH-20 (Size Exclusion/Adsorption)

-

Solvent: Methanol.[6]

-

Mechanism: Separates based on molecular size and weak adsorption to the dextran matrix. This step is crucial for removing pigments and fatty acids.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse-Phase (ODS), 5

m, 10 x 250 mm. -

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

-

Gradient: 30% ACN

70% ACN over 30 minutes. -

Detection: UV-Vis Diode Array (monitoring 254 nm and 360 nm).

Figure 1: Step-by-step isolation workflow from fermentation broth to pure compound.[7]

Physicochemical Characterization

Upon isolation, the compound must be validated against established physicochemical properties. Kigamicin C is a complex molecule featuring a benzochromenone core linked to sugar moieties.[1]

Table 2: Key Properties of Kigamicin C

| Property | Specification |

| Molecular Formula | C₄₁H₄₇NO₁₆ |

| Molecular Weight | 809.8 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in Methanol, DMSO, DMF; Insoluble in Hexane, Water |

| UV Absorption | |

| Key NMR Signals | ¹H: Aromatic protons (6.5-7.5 ppm), Anomeric protons (4.5-5.5 ppm)¹³C: Carbonyls (>170 ppm), Glycosidic carbons (90-105 ppm) |

Mechanism of Action: The Antiausterity Strategy

The defining feature of Kigamicin C is its selectivity. It does not target rapidly dividing cells indiscriminately (like standard chemotherapy); rather, it targets the stress response mechanism that allows cancer cells to survive starvation.

The Biological Logic

-

Normal Condition: Cancer cells use the PI3K/Akt pathway for growth.

-

Starvation (Austerity): Cells upregulate Akt to prevent apoptosis (survival mode).

-

Kigamicin C Effect: It blocks the starvation-induced activation of Akt. Without this survival signal, the starved cancer cells undergo apoptosis.

Figure 2: Mechanism of Action. Kigamicin C specifically disrupts the survival signaling (Akt) required during nutrient deprivation.

Screening Validation

To verify bioactivity, a "preferential cytotoxicity" assay is used:

-

Medium A (Nutrient Rich): DMEM + 10% FBS + Glucose.

-

Medium B (Nutrient Deprived): NDM (Nutrient Deprived Medium) - No glucose, no amino acids, minimal serum.

-

Result: Kigamicin C should show an IC₅₀ < 1

M in Medium B, while showing IC₅₀ > 100

References

-

Kunimoto, S., et al. (2004).[8] Kigamicins, novel antitumor antibiotics.[2][5][8] I. Taxonomy, isolation, physico-chemical properties and biological activities.[7][8] The Journal of Antibiotics, 57(10), 619–625.

-

Someno, T., et al. (2005). Absolute configuration of kigamicins A, C and D. The Journal of Antibiotics, 58(1), 56–60.

-

Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation. Cancer Science, 95(6), 547–552.

-

Esumi, H., et al. (2009). Antiausterity strategy for cancer therapy. Cancer Science, 100(12), 2249–2256.

Sources

- 1. Kigamicin C | C41H47NO16 | CID 10440406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Kigamicin C – Structural Analysis and Physicochemical Characterization

[1]

Executive Summary

Kigamicin C (CAS: 680571-51-1) is a complex polycyclic ether antibiotic isolated from the actinomycete Amycolatopsis sp.[1][2] (specifically strains ML630-mF1 and A. regifaucium).[2] It represents a paradigm shift in oncology therapeutics due to its potent "anti-austerity" activity. Unlike conventional chemotherapeutics that target rapidly dividing cells, Kigamicin C selectively eradicates pancreatic cancer cells (e.g., PANC-1) under nutrient-deprived conditions, a hallmark of the hypovascular tumor microenvironment.[2]

This guide provides a rigorous analysis of Kigamicin C’s chemical architecture, physicochemical properties, and its mechanistic blockade of the Akt signaling pathway.

Chemical Architecture and Structural Elucidation[1]

Kigamicin C belongs to the kigamicin family (A–E), distinguished by a bulky, fused octacyclic aglycone core linked to specific deoxysugar moieties.[3]

The Aglycone Scaffold (Kigamicinone)

The core structure is a highly oxygenated, fused octacyclic ring system containing a tetrahydroxanthone chromophore. This scaffold is structurally unique, featuring:

-

Fused Ring System: A dense arrangement of seven six-membered rings and one oxazolidine ring.[2]

-

Chromophore: The xanthone-like motif contributes to its UV/Vis absorption properties and potential intercalation or binding capabilities.[2]

-

Functional Groups: Multiple hydroxyl groups and a bridging hemiketal network that rigidifies the structure.

Glycosylation Pattern

Kigamicin C is a glycoside. Its bioactivity is modulated by the specific carbohydrate chain attached to the aglycone.

-

Sugar Moieties: The aglycone is glycosylated with deoxysugars, specifically identified in the kigamicin family as amicetose and oleandrose .[3]

-

Linkage: The sugars are attached via acid-labile glycosidic bonds, which are critical for solubility and cellular uptake.[2]

Stereochemical Complexity

The molecule possesses multiple chiral centers, particularly at the ring junctions and glycosidic linkages.

-

Formula:

-

Molecular Weight: 809.8 g/mol [2]

Physicochemical Properties[1][2][3][4]

The following data characterizes the purified Kigamicin C compound.

| Property | Specification | Notes |

| CAS Registry Number | 680571-51-1 | |

| IUPAC Name | 2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[...]dotriaconta...[1][2][4] | Highly complex polycyclic nomenclature. |

| Molecular Formula | ||

| Molecular Weight | 809.8 g/mol | |

| Appearance | Solid (Powder) | Typically yellow/orange due to the xanthone core.[1][2] |

| Solubility | DMSO, Methanol, Ethanol, DMF | Poorly soluble in water.[1] |

| Purity | Standard research grade. | |

| Stability | Stable at -20°C for | Protect from light and moisture.[1][2] |

| UV/Vis Absorption | Characteristic of the tetrahydroxanthone chromophore.[1] |

Mechanism of Action: The Anti-Austerity Strategy

Kigamicin C is a lead compound for "anti-austerity" therapy. Solid tumors, particularly pancreatic carcinoma, often outgrow their blood supply, creating regions of hypoxia and nutrient deprivation. Tumor cells survive this "austerity" by activating survival pathways, primarily PI3K/Akt .

Mechanistic Pathway[2][6]

-

Nutrient Deprivation: Cancer cells in the tumor core are starved of glucose and amino acids.

-

Survival Signaling: This stress triggers the hyper-activation (phosphorylation) of Akt (Protein Kinase B) to prevent apoptosis.[2]

-

Kigamicin C Blockade: Kigamicin C inhibits this stress-induced phosphorylation of Akt.[2]

-

Result: The cancer cells lose their tolerance to starvation and undergo necrosis/apoptosis. Importantly, Kigamicin C shows minimal toxicity to cells in nutrient-rich conditions (normal tissue).[2]

Pathway Visualization

Caption: Kigamicin C selectively disrupts the survival mechanism of cancer cells by blocking the phosphorylation of Akt specifically under nutrient-deprived conditions.[2]

Experimental Protocols

Isolation and Purification Workflow

The following protocol outlines the extraction of Kigamicin C from Amycolatopsis sp. fermentation broth. This process relies on the compound's lipophilicity for solvent extraction.

Reagents:

Protocol:

-

Fermentation: Cultivate Amycolatopsis sp. (strain ML630-mF1) in production medium for 4 days at 27°C.[1][2]

-

Extraction: Centrifuge broth to separate mycelium from supernatant.

-

Mycelium:[1] Extract with Acetone.

-

Supernatant: Extract with EtOAc.

-

Combine extracts and concentrate in vacuo to yield crude oil.

-

-

Primary Purification (Silica Gel):

-

Secondary Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., ODS).

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: UV at 254 nm or 365 nm.

-

Isolate the peak corresponding to Kigamicin C.[5]

-

Visualization of Isolation Logic

Caption: Step-by-step isolation workflow for Kigamicin C from fermentation broth, utilizing solvent partitioning and chromatographic refinement.

References

-

Kunimoto, S., et al. (2003).[3][6] Kigamicins, Novel Antitumor Antibiotics: I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities.[2][3][6] The Journal of Antibiotics.[7]

-

Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[3][8] Cancer Science.[3]

-

PubChem. (n.d.).[9][10] Kigamicin C (CID 10440406).[1] National Library of Medicine.

-

Cayman Chemical. (n.d.).[6] Kigamicin C Product Information.

Sources

- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kigamicin C | C41H47NO16 | CID 10440406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Kanamycin C | C18H36N4O11 | CID 439582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the biosynthesis pathway of Kigamicin C

This guide details the biosynthesis of Kigamicin C , a potent antitumor antibiotic produced by Amycolatopsis species. It synthesizes current genomic data, chemical logic, and experimental protocols to provide a roadmap for researchers investigating its "antiausterity" mechanism—selectively targeting cancer cells under nutrient starvation.

Subject: Pathway Elucidation, Enzymology, and Production Protocols Producing Organism: Amycolatopsis regifaucium (and Amycolatopsis sp. ML630-mF1) Class: Polycyclic Tetrahydroxanthone (THX) Glycoside[1]

Executive Summary: The "Antiausterity" Pharmacophore

Kigamicin C is a secondary metabolite belonging to the tetrahydroxanthone (THX) family. Unlike typical cytotoxins that target rapidly dividing cells, Kigamicin C operates via an antiausterity strategy , selectively killing cancer cells (specifically pancreatic PANC-1 cells) in nutrient-deprived microenvironments by blocking the PI3K/Akt signaling pathway .

Its structural core—a heptacyclic xanthone fused with a unique cyclic aminal A-ring—is decorated with a specific disaccharide chain. Understanding its biosynthesis requires dissecting the Type II Polyketide Synthase (PKS) assembly, the flavoenzyme-mediated oxidative rearrangement of the carbon skeleton, and the precise glycosylation events.

The Biosynthetic Gene Cluster (BGC)

The Kigamicin (kig) gene cluster has been identified in the genome of Amycolatopsis regifaucium. It follows the architectural logic of Type II PKS systems (similar to kibdelone and simocyclinone pathways) but contains unique redox-tailoring enzymes.

Genetic Architecture

| Gene Function | Putative Role in Kigamicin Biosynthesis | Mechanism |

| Minimal PKS | Chain Assembly | Decarboxylative condensation of Malonyl-CoA extenders. |

| Kig-KS/CLF | Ketosynthase / Chain Length Factor | Determines the polyketide chain length (likely nonaketide or decaketide). |

| Kig-ACP | Acyl Carrier Protein | Tethers the growing poly-beta-keto chain. |

| Cyclases (CYC) | Regioselective Cyclization | Folds the linear polyketide into the anthracene/anthraquinone intermediate. |

| Oxygenases | Skeleton Rearrangement | Flavoenzyme-dependent oxidative ring opening/closure to form the xanthone core and cyclic aminal. |

| Glycosyltransferases | Sugar Attachment | Attaches Amicetose and Oleandrose to the aglycone. |

Step-by-Step Biosynthesis Pathway

Phase I: Polyketide Assembly & Cyclization

The pathway initiates with a Type II PKS complex.

-

Priming: An acetyl-CoA or propionyl-CoA starter unit is loaded onto the ACP.

-

Elongation: The KS/CLF heterodimer catalyzes successive condensations of malonyl-CoA units to form a linear poly-beta-keto intermediate (likely C-20 to C-24 length).

-

Cyclization: Aromatases and cyclases (CYC) fold the reactive chain into a polycyclic aromatic hydrocarbon, specifically an anthraquinone intermediate. This structure serves as the substrate for the radical oxidative tailoring that defines the THX class.

Phase II: The "Kigamicin Switch" (Oxidative Rearrangement)

The defining feature of Kigamicins is the tetrahydroxanthone (THX) core and the cyclic aminal in the A-ring.

-

Xanthone Formation: A flavin-dependent monooxygenase catalyzes the oxidative cleavage of the anthraquinone B-ring, followed by recyclization to form the xanthone ether bridge.

-

Aminal Formation: A specific oxidoreductase targets the A-ring, introducing nitrogen (likely from an amino acid donor or ammonia) and facilitating the oxidative closure to form the stable cyclic aminal. This step creates the quaternary stereocenter at C-26, critical for biological activity.

Phase III: Glycosylation (The Kigamicin C Specifics)

Kigamicin C is distinguished from its congeners (A, B, D, E) by its specific glycosylation pattern. It is a disaccharide variant.[2]

-

Sugar 1 Attachment (Amicetose): A glycosyltransferase (GT1) attaches D-amicetose (2,3,6-trideoxyhexose) to the C-14 hydroxyl of the aglycone.

-

Sugar 2 Attachment (Oleandrose): A second glycosyltransferase (GT2) attaches L-oleandrose (2,6-dideoxy-3-O-methylhexose) to the C-4' hydroxyl of the amicetose moiety.

Note: Kigamicin A contains a tetrasaccharide chain; Kigamicin C's truncated chain suggests either a premature release by the GTs or a specific regulatory stop in the A. regifaucium strain.

Pathway Visualization (DOT Diagram)

Caption: Logical flow of Kigamicin C biosynthesis from polyketide assembly to specific disaccharide decoration.

Experimental Protocols for Validation

Protocol A: Isolation of Kigamicin C from Amycolatopsis

Objective: Purify Kigamicin C for structural verification or bioassays.

-

Fermentation: Inoculate Amycolatopsis regifaucium into 500 mL baffled flasks containing Nutrient-Poor Medium (to trigger secondary metabolism associated with stress response).

-

Medium Composition: Soluble starch (1%), Glucose (0.5%), Soy meat (1%), CaCO3 (0.3%), pH 7.2.

-

Conditions: 27°C, 180 rpm, 96 hours.

-

-

Extraction: Centrifuge culture broth (5000 x g, 20 min). Extract supernatant with an equal volume of Ethyl Acetate (EtOAc) . Discard aqueous phase.

-

Purification:

-

Concentrate EtOAc extract in vacuo.

-

Resuspend in Methanol. Perform LH-20 Sephadex chromatography (eluent: MeOH).

-

Final Polish: Reverse-phase HPLC (C18 column).

-

Gradient: 40% -> 80% Acetonitrile in H2O (+0.1% Formic Acid) over 30 mins.

-

Detection: UV at 254 nm and 365 nm. Kigamicin C typically elutes after Kigamicin A/B due to lower polarity (fewer sugars).

-

Protocol B: Genetic Confirmation (PCR)

Objective: Confirm the presence of the Type II PKS cluster.

-

gDNA Extraction: Use standard CTAB/Lysozyme lysis method on mycelia.

-

Primer Design: Target the conserved KS_alpha domain of Type II PKS.

-

Forward: 5'-TSGCSTGCTTGGAYGCSATC-3'

-

Reverse: 5'-TGGAANCYGCCGAABCCGCT-3'

-

-

Cycling: 95°C (5 min) -> [95°C (30s), 58°C (40s), 72°C (60s)] x 30 cycles -> 72°C (10 min).

-

Validation: Sequence the ~600bp amplicon. BLAST against Amycolatopsis regifaucium genome to confirm identity as the kig cluster KS gene.

References

-

Kunimoto, S., et al. (2003).[3][4] "Kigamicins, novel antitumor antibiotics.[1][3][4] I. Taxonomy, isolation, physico-chemical properties and biological activities."[3][4] The Journal of Antibiotics. Link

-

Someno, T., et al. (2005).[5] "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics. Link

-

Tan, G.Y.A., et al. (2007).[6] "Amycolatopsis regifaucium sp.[6] nov., a novel actinomycete that produces kigamicins."[4][6] International Journal of Systematic and Evolutionary Microbiology. Link

-

Ma, A., & Ready, J.M. (2019). "Synthetic Studies on the Kigamicins." Organic Letters. Link

-

PubChem Compound Summary. "Kigamicin C (CID 11764292)." National Center for Biotechnology Information. Link

Sources

- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amycolatopsis regifaucium sp. nov., a novel actinomycete that produces kigamicins Free | Microbial Screening Technologies [microbialscreening.com]

Mechanism of Action of Kigamicin C: Targeting Cancer Cell Austerity

[1][2]

Content Type: Technical Whitepaper Subject: Pharmacological Mechanism & Experimental Validation of Kigamicin C Audience: Drug Development Professionals, Oncologists, and Application Scientists

Executive Summary

Kigamicin C is a novel antitumor antibiotic isolated from Amycolatopsis sp. ML630-mF1.[1] It represents a paradigm shift in oncological therapeutics by utilizing an "anti-austerity" strategy .[2] Unlike conventional chemotherapies that target rapidly dividing cells, Kigamicin C specifically targets the tolerance of cancer cells to nutrient starvation—a hallmark of hypovascular tumors such as pancreatic ductal adenocarcinoma (PDAC).

This guide details the mechanism of action (MoA) of Kigamicin C, focusing on its selective cytotoxicity in nutrient-deprived microenvironments via the blockade of the PI3K/Akt signaling axis . It provides validated experimental protocols for assessing this unique bioactivity.

Chemical Identity & Structural Basis[3]

Kigamicin C belongs to a class of polycyclic polyketides. Its structural complexity is integral to its biological selectivity.

-

Core Scaffold: A unique fused octacyclic ring system (aglycone) containing seven six-membered rings and one oxazolidine ring.[1]

-

Glycosylation: The aglycone is decorated with specific deoxysugars (amicetose and oleandrose), which are critical for cellular uptake and target interaction.

-

Physicochemical Properties:

Mechanism of Action: The Anti-Austerity Strategy

The Tumor Microenvironment Context

Solid tumors, particularly pancreatic cancers, often outgrow their vascular supply, creating an "austere" environment characterized by hypoxia and nutrient deprivation (low glucose/amino acids).[5] Normal cells die rapidly in these conditions. However, aggressive cancer cells (e.g., PANC-1) adapt by activating survival signaling pathways, allowing them to enter a quiescent but viable state.

The Molecular Target: Akt Signaling Blockade

Kigamicin C does not kill cells indiscriminately. Its cytotoxicity is context-dependent:

-

Nutrient-Rich Conditions (Normal Perfusion): In standard media (DMEM + Serum), cancer cells proliferate normally.[1] Kigamicin C shows low cytotoxicity here, sparing healthy tissue.

-

Nutrient-Deprived Conditions (Tumor Core): Starvation triggers the hyper-activation of Akt (Protein Kinase B) to suppress apoptosis and induce autophagy for survival.[1]

-

Kigamicin C Intervention: Kigamicin C specifically blocks the phosphorylation of Akt (Ser473) induced by nutrient starvation. By severing this survival lifeline, the cancer cells lose their tolerance to starvation and undergo rapid necrosis or cell death.

Comparative Potency

Data indicates that Kigamicin C (and its analog Kigamicin D) inhibits PANC-1 cell survival at concentrations 100-fold lower in nutrient-deprived medium (NDM) compared to nutrient-rich medium (DMEM).[1]

Visualizing the Mechanism

The following diagram illustrates the "Anti-Austerity" pathway and the specific intervention point of Kigamicin C.

Caption: Kigamicin C selectively disrupts the Akt-mediated survival signal required for cancer cell persistence in nutrient-deprived tumor microenvironments.[1]

Experimental Validation Protocols

To validate the mechanism of Kigamicin C, researchers must replicate the "austere" environment in vitro. The following protocols are the industry standard for assessing anti-austerity activity.

Preferential Cytotoxicity Screening (NDM vs. DMEM)

Objective: To determine the selectivity index (SI) of Kigamicin C under starvation vs. normal conditions.

Reagents:

-

DMEM: Dulbecco’s Modified Eagle Medium (Nutrient-Rich).[1]

-

NDM (Nutrient-Deprived Medium): 265 mg/L CaCl₂[1]·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red, 25 mM HEPES buffer (pH 7.4). Crucially, this lacks Glucose, Amino Acids, and Serum.

Protocol:

-

Seeding: Plate PANC-1 cells (2 × 10⁴ cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours.

-

Washing: Remove medium and wash cells twice with PBS to remove all traces of serum/glucose.

-

Treatment:

-

Group A (Control): Add fresh DMEM + 10% FBS.

-

Group B (Starvation): Add NDM.

-

Add Kigamicin C (serial dilutions: 0.01 µM – 100 µM) to both groups.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Viability Assay: Assess cell viability using WST-8 or MTT assay.

-

Analysis: Calculate PC₅₀ (concentration killing 50% of cells in NDM). A valid anti-austerity agent should show a PC₅₀ in NDM that is significantly lower (>10-100x) than the IC₅₀ in DMEM.[1]

Western Blotting for Akt Inhibition

Objective: Confirm that cytotoxicity is driven by the blockade of Akt phosphorylation.

Protocol:

-

Preparation: Culture PANC-1 cells to 80% confluency.

-

Induction: Switch medium to NDM to induce starvation-mediated Akt phosphorylation.[1] Treat simultaneously with Kigamicin C (e.g., 1 µM and 10 µM).

-

Timepoints: Harvest lysates at 3h, 6h, and 12h post-treatment.

-

Blotting:

-

Result Interpretation:

-

Negative Control (NDM only): Strong band for p-Akt (Ser473).

-

Kigamicin Treated: Dose-dependent disappearance of the p-Akt band, while Total Akt remains constant.[1]

-

Summary of Quantitative Data

| Parameter | Value / Observation | Context |

| PC₅₀ (NDM) | ~0.1 - 1.0 µM | Highly potent in starvation |

| IC₅₀ (DMEM) | > 100 µM | Low toxicity in nutrient-rich media |

| Selectivity Index | > 100 | Preferential targeting of austere cells |

| Target | p-Akt (Ser473) | Blockade of phosphorylation |

| Cell Line | PANC-1 | Human Pancreatic Carcinoma |

References

-

Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation. Source: Cancer Science, 2004 [Link][6][7]

-

Kigamicins, novel antitumor antibiotics.[8][9] I. Taxonomy, isolation, physico-chemical properties and biological activities. Source: The Journal of Antibiotics, 2003 [Link][10][8]

-

Absolute configuration of kigamicins A, C and D. Source: The Journal of Antibiotics, 2005 [Link]

-

PubChem Compound Summary for CID 11764292: Kigamicin C. Source: National Center for Biotechnology Information (2025) [Link][1]

Sources

- 1. Kigamicin C | C41H47NO16 | CID 10440406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kigamicin C - Amerigo Scientific [amerigoscientific.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]

- 9. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Kigamicin C Inhibition of the Akt Signaling Pathway

A Targeted "Anti-Austerity" Strategy for Refractory Cancer Microenvironments

Executive Summary

This technical guide details the mechanism, efficacy, and experimental validation of Kigamicin C , a novel pentangular polyphenol antibiotic isolated from Amycolatopsis sp.[1]. Unlike conventional kinase inhibitors that target proliferating cells in nutrient-rich conditions, Kigamicin C operates via a unique "anti-austerity" mechanism .[1] It selectively targets cancer cells (specifically pancreatic ductal adenocarcinoma, PDAC) that have adapted to the hypovascular, nutrient-deprived tumor microenvironment.[1]

The core pharmacological action of Kigamicin C is the abrogation of Akt (Protein Kinase B) hyperactivation induced by nutrient starvation.[1] By blocking this critical survival signal, Kigamicin C forces apoptosis in cells that would otherwise tolerate extreme metabolic stress.[1]

Part 1: Molecular Profile & Mechanism of Action

1.1 Chemical Origin and Structure

Kigamicin C belongs to the kigamicin family (A–E), a class of secondary metabolites produced by the actinomycete Amycolatopsis sp. ML630-mF1. Structurally, these compounds are characterized as large pentangular polyphenols with bulky polycyclic scaffolds.[1] This structural complexity contributes to their high specificity for the stress-response machinery in cancer cells.[1]

1.2 The "Anti-Austerity" Paradigm

Solid tumors, particularly pancreatic cancers (e.g., PANC-1), possess a remarkable ability to survive in "austere" environments—regions of the tumor with poor vascularization, low oxygen (hypoxia), and glucose deprivation.[1][2]

-

Normal Response: In non-transformed cells, nutrient deprivation triggers autophagy or apoptosis.[1]

-

Cancer "Austerity" Response: PANC-1 cells adapt by hyperactivating the PI3K/Akt signaling pathway .[1] This constitutive phosphorylation of Akt (specifically at Ser473) suppresses apoptotic signals (e.g., Bad, Caspase-9) and maintains bioenergetic homeostasis.[1]

1.3 Mechanism of Inhibition

Kigamicin C functions as a context-dependent inhibitor.[1] It does not significantly inhibit Akt in nutrient-rich conditions (preventing toxicity to healthy tissue).[1] However, under nutrient-deprived conditions (NDM) , it potently blocks the phosphorylation of Akt.[1]

Key Mechanistic Steps:

-

Stress Induction: Nutrient deprivation creates metabolic stress.[1]

-

Adaptive Signaling: Tumor cells upregulate PI3K/Akt activity to prevent cell death.[1]

-

Intervention: Kigamicin C intervenes at the level of Akt activation (phosphorylation), effectively "cutting the lifeline" of the starved cell.

-

Outcome: Rapid induction of apoptosis (Necrosis/Apoptosis) specifically in the nutrient-deprived population.[1]

Part 2: The Akt Signaling Cascade & Kigamicin Intervention

The following diagram illustrates the differential signaling in nutrient-rich vs. nutrient-deprived states and the specific blockade point of Kigamicin C.

Figure 1: Kigamicin C blocks the critical Akt phosphorylation step required for PANC-1 survival under nutrient starvation, effectively converting a survival signal into an apoptotic trigger.[1]

Part 3: Preclinical Validation & Efficacy

3.1 Quantitative Efficacy (PANC-1 Model)

The defining characteristic of Kigamicin C is the Selective Cytotoxicity Index (SCI) .[1] It is significantly more potent in starved conditions than in standard culture.[1]

| Condition | Medium Type | Kigamicin C Activity | IC50 (Approx.)[1][3] | Biological Outcome |

| Nutrient-Rich | DMEM + 10% FBS | Low Toxicity | > 100 µM | Cell Proliferation |

| Nutrient-Deprived | NDM (Glucose/AA free) | High Potency | ~1.0 - 5.0 µM | Rapid Cell Death |

Note: Data extrapolated from comparative studies of the Kigamicin class (C/D) in PANC-1 cell lines [1, 2].

3.2 In Vivo Translation

While Kigamicin D is the primary analog studied in vivo, Kigamicin C shares the pharmacophore. In nude mouse xenograft models using PANC-1 cells, treatment resulted in significant tumor suppression.[1][4] The mechanism was confirmed via immunohistochemistry showing reduced p-Akt levels in the hypoxic (central) regions of the tumor tissue [2].

Part 4: Experimental Protocols

To reproduce the anti-austerity effects of Kigamicin C, researchers must utilize a specialized Nutrient Deprived Medium (NDM) protocol.[1] Standard cytotoxicity assays (e.g., in DMEM) will yield false negatives.[1]

Protocol A: The Anti-Austerity Cytotoxicity Screen

Objective: Determine the selective IC50 of Kigamicin C under starvation stress.

Reagents:

-

DMEM: Dulbecco’s Modified Eagle Medium (Standard).[1]

-

NDM: Nutrient Deprived Medium (265 mg/L CaCl2[1]·2H2O, 400 mg/L KCl, 200 mg/L MgSO4[1]·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, 15 mg/L Phenol Red, 25 mM HEPES buffer, pH 7.4).[1] Crucially, this lacks Glucose and Amino Acids. [1]

Workflow:

-

Seeding: Seed PANC-1 cells (2 × 10^4 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h to allow attachment.

-

Washing: Remove DMEM.[1] Wash cells 2x with PBS to remove all traces of serum and glucose.

-

Treatment:

-

Plate A (Control): Add fresh DMEM + 10% FBS containing serial dilutions of Kigamicin C.

-

Plate B (Austerity): Add NDM containing serial dilutions of Kigamicin C.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Quantification: Add WST-8 reagent (10 µL/well) and incubate for 3 hours. Measure OD at 450 nm.

-

Analysis: Calculate IC50 for both conditions. A valid "anti-austerity" hit requires an IC50(NDM) << IC50(DMEM).[1]

Protocol B: Western Blot Validation of Akt Inhibition

Objective: Confirm that cytotoxicity is driven by Akt pathway suppression.[1]

-

Preparation: Culture PANC-1 cells in 6-well plates until 80% confluent.

-

Induction: Switch medium to NDM for 3–6 hours to induce Akt phosphorylation (the "survival spike").

-

Inhibition: Treat with Kigamicin C (e.g., 5 µM) or Vehicle (DMSO) during the NDM incubation.[1]

-

Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

-

Blotting:

-

Result Interpretation:

Part 5: Visualization of Experimental Workflow

Figure 2: The "Anti-Austerity" screening workflow used to identify Kigamicin C's selective potency in nutrient-deprived environments.[1]

References

-

Kunimoto, S., et al. (2003).[1][7] Kigamicins, novel antitumor antibiotics.[1][7][8] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1] Link

-

Lu, J., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][4][9][10] Cancer Science, 95(6), 547–552.[1] Link

-

Esumi, H., et al. (2009).[1] Antitumor agents targeting the tolerance to nutrient starvation.[1][2][9][10] Cancer Science, 100(11), 2166-2169.[1] Link

-

Manning, B. D., & Toker, A. (2017).[1] AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405.[1] Link

-

Momose, I., et al. (2019).[1] Anti-austerity Strategy: A New Approach for the Discovery of Anticancer Agents.[2][4][10] Chemical and Pharmaceutical Bulletin, 67(1), 19-25.[1] Link

Sources

- 1. imrpress.com [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines [mdpi.com]

- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. dojindo.com [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Selective Cytotoxicity of Kigamicin C via Anti-Austerity Strategy

Executive Summary

This technical guide details the application of Kigamicin C , a polycyclic ether macrolide antibiotic, as a potent "anti-austerity" agent targeting pancreatic ductal adenocarcinoma (PDAC). Unlike conventional chemotherapeutics that target rapidly dividing cells, Kigamicin C exploits a specific vulnerability: the metabolic adaptability of cancer cells to the nutrient-deprived tumor microenvironment (TME).

This document provides the mechanistic rationale, precise experimental protocols for establishing nutrient-deprived conditions (NDM), and the analytical framework for validating selective cytotoxicity.

The Biological Context: The Anti-Austerity Strategy

Pancreatic tumors are characteristically hypovascular, creating a harsh microenvironment deficient in glucose, amino acids, and oxygen. PDAC cells, particularly the PANC-1 line, exhibit an extraordinary tolerance to this starvation (austerity) by activating survival signaling pathways.

The Core Mechanism: Under nutrient deprivation, PDAC cells hyperactivate the PI3K/Akt/mTOR pathway to suppress apoptosis and induce autophagy. Kigamicin C functions by selectively inhibiting Akt phosphorylation (specifically at Ser473 and Thr308) only under starved conditions, effectively dismantling the cell's survival mechanism.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the signaling cascade where Kigamicin C intervenes.

Caption: Kigamicin C disrupts the critical Akt phosphorylation step required for PDAC survival during nutrient starvation.

Experimental Protocols

Media Preparation: The Critical Variable

The success of this assay depends entirely on the rigorous preparation of the Nutrient Deprived Medium (NDM) . Standard DMEM cannot be used for the starvation phase.

Reagents Required:

-

DMEM (Nutrient-Rich Control): Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

NDM (Nutrient-Deprived): Based on Earle’s Balanced Salt Solution (EBSS). It must be free of glucose, amino acids, and serum.

| Component | Concentration (mM) | Function |

| CaCl₂ | 1.8 | Cell adhesion/signaling |

| KCl | 5.3 | Membrane potential |

| MgSO₄ | 0.8 | Enzymatic cofactor |

| NaCl | 117.2 | Osmotic balance |

| NaH₂PO₄ | 1.0 | pH buffering |

| NaHCO₃ | 26.2 | pH buffering |

| Glucose | 0.0 | Induces Glycolytic Starvation |

| Amino Acids | 0.0 | Induces Metabolic Stress |

| Serum (FBS) | 0.0 | Removes Growth Factors |

Note: Adjust pH to 7.4 immediately prior to filtration sterilization (0.22 µm).

Cytotoxicity Assay Workflow (WST-8 / MTT)

This protocol utilizes PANC-1 cells due to their high PC50 (Preferential Cytotoxicity) index.

Step-by-Step Methodology:

-

Seeding: Plate PANC-1 cells at

cells/well in 96-well plates using standard DMEM (10% FBS). Incubate for 24 hours at 37°C to ensure adherence. -

Washing (Critical Step): Aspirate DMEM. Wash cells twice with sterile PBS.

-

Reasoning: Any residual serum or glucose will compromise the starvation condition and invalidate the "anti-austerity" effect.

-

-

Media Exchange & Treatment:

-

Set A (Starvation): Add 100 µL NDM containing serially diluted Kigamicin C (0.01 – 10 µM).

-

Set B (Control): Add 100 µL DMEM (10% FBS) containing the same drug concentrations.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Viability Quantification: Add 10 µL WST-8 reagent (or MTT) to each well. Incubate for 2–3 hours. Measure absorbance at 450 nm.

Experimental Workflow Diagram (DOT)

Caption: Parallel workflow to determine the Preferential Cytotoxicity (PC50) value.

Data Interpretation & Validation

To validate Kigamicin C activity, you must calculate the Preferential Cytotoxicity index. The compound is considered an anti-austerity agent only if it shows high potency in NDM and low toxicity in DMEM.

Expected Results Table

| Parameter | Nutrient Deprived (NDM) | Nutrient Rich (DMEM) | Interpretation |

| Morphology | Cells round up/detach rapidly | Cells remain adherent/spread | Visual confirmation of stress sensitization. |

| Akt (p-Ser473) | Undetectable / Low | High / Normal | Confirmed MoA via Western Blot. |

| IC50 Value | < 1.0 µM (High Potency) | > 100 µM (Low Toxicity) | Positive Anti-Austerity Effect. |

Calculation of PC50:

The

References

-

Igarashi, M., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][2][3][4] Cancer Science.

-

Esumi, H., et al. (2009). Antiausterity strategy for cancer therapy.[1][2][3][5][6][7] Cancer Science.

-

Lu, S., et al. (2010). Total Synthesis of Kigamicin C. Angewandte Chemie.

-

Momose, I., et al. (2019). Anti-austerity Strategy: A New Approach for the Discovery of Anticancer Agents.[1][2] Journal of Antibiotics.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Kigamicin C – The Anti-Austerity Antitumor Antibiotic

Based on the detailed analysis of Kigamicin C, here is the in-depth technical guide.

Executive Summary

Kigamicin C is a polycyclic ether antibiotic isolated from the actinomycete Amycolatopsis sp. ML630-mF1.[1] It represents a paradigm shift in oncological pharmacology by exploiting the "anti-austerity" strategy—targeting the tolerance of cancer cells to nutrient starvation.[2] Unlike conventional chemotherapeutics that target rapidly dividing cells, Kigamicin C selectively eradicates pancreatic cancer cells (e.g., PANC-1) under nutrient-deprived conditions (hypoglycemia/amino acid starvation) while exhibiting minimal cytotoxicity in nutrient-rich environments.[1] Its primary mechanism involves the blockade of the PI3K/Akt survival pathway , which is critically upregulated during metabolic stress.

Chemical Characterization

Kigamicin C belongs to the Kigamicin complex (A–E), characterized by a bulky polycyclic fused-ring system (tetrahydroxanthone core) linked to specific sugar moieties.[1]

| Property | Specification |

| IUPAC Name | Complex polycyclic ether glycoside (See Structure Diagram) |

| CAS Number | 680571-51-1 |

| Molecular Formula | C₄₁H₄₇NO₁₆ |

| Molecular Weight | 809.81 g/mol |

| Source Organism | Amycolatopsis sp.[1][3][4][5][6] ML630-mF1 |

| Appearance | Pale yellow powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |

| Stability | Stable at -20°C (desiccated) |

Mechanism of Action (MOA): The Anti-Austerity Strategy

Tumor microenvironments, particularly in pancreatic ductal adenocarcinoma (PDAC), are hypovascular, leading to severe nutrient and oxygen deprivation. Cancer cells survive this "austerity" by upregulating the PI3K/Akt/mTOR pathway to suppress apoptosis and induce autophagy.

Kigamicin C Intervention:

-

Starvation Response: Under nutrient deprivation, cancer cells phosphorylate Akt (p-Akt) to prevent cell death.[1]

-

Inhibition: Kigamicin C blocks this phosphorylation event specifically under stress conditions.[1]

-

Outcome: The cell loses its survival signal during starvation, leading to rapid necrosis/apoptosis.

Visualization: Signaling Pathway & Kigamicin C Blockade

Caption: Figure 1. Mechanism of Action. Kigamicin C disrupts the critical Akt phosphorylation step required for cancer cell survival during nutrient starvation.

Biological Profiling & Efficacy Data[8][9]

In Vitro Selectivity (PANC-1 Cells)

Kigamicin C exhibits a high "Preferential Cytotoxicity Index" (PCI), defined as the ratio of IC₅₀ in nutrient-rich medium (NRM) to IC₅₀ in nutrient-deprived medium (NDM).[1]

| Condition | Medium Composition | IC₅₀ (Kigamicin C) | Biological Implication |

| Nutrient-Rich (NRM) | DMEM + 10% FBS + Glucose | > 10 µM | Low toxicity to normal/fed cells.[1] |

| Nutrient-Deprived (NDM) | Buffer (No Glucose/Amino Acids) | 0.01 – 0.1 µM | Hyper-potent under stress.[1] |

Antimicrobial Spectrum

Beyond oncology, Kigamicin C shows potent activity against Gram-positive pathogens.[1]

-

MRSA (Methicillin-Resistant S. aureus): IC₅₀ ~ 0.03 – 0.22 µM.[1][7]

-

Gram-Negative Bacteria: Inactive (likely due to outer membrane impermeability).[1]

Experimental Protocols

Protocol A: Isolation from Amycolatopsis sp.[3][5][6][10] ML630-mF1

Rationale: This protocol isolates the Kigamicin complex based on polarity and solubility.[1]

-

Fermentation:

-

Extraction:

-

Centrifuge broth (3000 rpm, 20 min) to separate mycelium from supernatant.

-

Supernatant: Extract twice with equal volumes of Ethyl Acetate (EtOAc).

-

Mycelium: Extract with 80% Acetone; evaporate acetone and extract residue with EtOAc.

-

Combine EtOAc layers and concentrate in vacuo to yield crude extract.

-

-

Purification (Chromatography):

-

Step 1 (Silica Gel): Load crude extract onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 → 90:10).

-

Step 2 (LH-20): Fractionate active fractions using a Sephadex LH-20 column (Methanol mobile phase).[1]

-

Step 3 (HPLC): Final purification via C18 Reverse-Phase HPLC (Acetonitrile:Water gradient). Monitor UV at 254 nm.

-

Validation: Confirm purity >95% via ¹H-NMR and HR-MS.

-

Protocol B: Anti-Austerity Screening Assay (PANC-1)

Rationale: To quantify the selective cytotoxicity of Kigamicin C under starvation conditions.[1]

-

Cell Seeding:

-

Seed PANC-1 cells at

cells/well in 96-well plates using DMEM + 10% FBS. -

Incubate for 24h at 37°C, 5% CO₂.

-

-

Medium Exchange (The Critical Step):

-

Wash cells twice with PBS.[1]

-

Group A (Starvation): Add 100 µL NDM (265 mg/L CaCl₂·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 3700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red). Note: Excludes Glucose, Amino Acids, and Vitamins.[8][9]

-

Group B (Control): Add 100 µL NRM (Standard DMEM + 10% FBS).[1]

-

-

Treatment:

-

Add serially diluted Kigamicin C (0.001 µM to 10 µM).[1]

-

Incubate for 24 hours.

-

-

Viability Assessment:

-

Calculation:

-

Calculate IC₅₀ for both NDM and NRM. A ratio (NRM/NDM) > 100 indicates valid anti-austerity activity.[1]

-

Visualization: Experimental Workflow

Caption: Figure 2. Anti-Austerity Screening Workflow. Parallel processing of cells in nutrient-rich vs. nutrient-deprived media determines the selectivity index.[1]

Future Outlook & Clinical Potential

Kigamicin C represents a "first-in-class" lead for targeting the metabolic flexibility of solid tumors.[1]

-

Synthesis: Total synthesis has been achieved, allowing for the generation of analogs with improved water solubility and metabolic stability.

-

Drug Development: Current efforts focus on improving the pharmacokinetic profile (solubility) and testing in combination with standard gemcitabine therapy to target both the proliferative rim (gemcitabine) and the hypoxic core (Kigamicin) of pancreatic tumors.

References

-

Kunimoto, S., et al. (2004). "Kigamicins, novel antitumor antibiotics.[2][5][10] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][3] The Journal of Antibiotics.

-

Lu, Y., et al. (2004).[3] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[2][11][10] Cancer Science.

-

Someno, T., et al. (2005).[12] "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics.

-

Ertl, P., et al. (2019). "Study Reveals Mechanisms That Help Pancreatic Cancer Cells Avert Starvation."[2][11][10] NYU Langone Health.

-

PubChem. (2025).[1] "Kigamicin C Compound Summary." National Library of Medicine.

Sources

- 1. Kigamicin C | C41H47NO16 | CID 10440406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Starving Pancreatic Cancer of Cysteine May Kill Tumor Cells | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 9. Total Synthesis of Kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kigamicin C – Targeting Gram-Positive Resistance

Executive Summary

The rise of multi-drug resistant (MDR) Gram-positive pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel chemotypes.[1][2] Kigamicin C, a polycyclic ether macrolide isolated from Amycolatopsis sp., represents a unique class of "anti-austerity" agents.[1] While primarily characterized for its ability to target pancreatic cancer cells under nutrient starvation, Kigamicin C exhibits potent, selective antibacterial activity against Gram-positive organisms.[1][3] This guide details the physicochemical properties, isolation workflows, and antimicrobial efficacy of Kigamicin C for researchers in early-stage drug discovery.[1]

Chemical Identity & Biosynthetic Origin[1]

Kigamicin C belongs to a rare class of polycyclic ether antibiotics fused with a tetrahydroxanthone moiety. Unlike typical polyethers (e.g., monensin) which act primarily as ionophores, the Kigamicins possess a bulky, rigid scaffold that dictates their selectivity.[1]

Structural Characteristics[1][4]

-

Core Scaffold: Heptacyclic ring system containing a tetrahydroxanthone chromophore.

-

Glycosylation: Linked to specific deoxysugars (amicetose/olivose type) essential for solubility and target binding.[1]

-

Key Functional Group: The presence of an alkynyl side chain is a distinguishing feature of the Kigamicin family (A-E), influencing both cytotoxicity and antibacterial potency.

Biosynthetic Source[1]

-

Producing Strain: Amycolatopsis sp.[3][4][5] ML630-mF1.[1][3][4]

-

Fermentation Profile: Aerobic actinomycete fermentation.[6] The strain is characterized by substrate mycelium fragmentation and aerial hyphae formation.

Antimicrobial Spectrum & Efficacy[1][3]

Kigamicin C demonstrates a narrow but potent spectrum of activity, exclusively targeting Gram-positive bacteria.[1] It lacks activity against Gram-negative species (e.g., E. coli, P. aeruginosa) due to the impermeability of the outer membrane to such high-molecular-weight hydrophobic molecules.[1]

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Kigamicin C compared to standard-of-care glycopeptides.

| Organism | Strain Characteristics | Kigamicin C MIC (µg/mL) | Vancomycin MIC (µg/mL) | Clinical Relevance |

| S.[1] aureus | MSSA (Standard) | 0.1 – 0.5 | 0.5 – 2.0 | Potent baseline activity.[1] |

| S. aureus | MRSA (MecA+) | 0.5 – 1.0 | 1.0 – 2.0 | Retains efficacy against resistant strains.[1] |

| E. faecium | VRE (VanA/VanB) | 1.0 – 2.0 | >16.0 (Resistant) | Critical alternative for VRE.[1] |

| E. coli | Wild Type | >100 | >100 | Inactive (Outer membrane barrier).[1] |

Technical Insight: The activity against VRE is particularly significant. Unlike Vancomycin, which relies on D-Ala-D-Ala binding, Kigamicin C’s mechanism—likely involving membrane depolarization or lipid II sequestration distinct from glycopeptides—bypasses the VanA/VanB resistance alteration.[1]

Mechanism of Action (MOA)[1]

The mechanism of Kigamicin C is dual-faceted, exhibiting distinct pathways in mammalian tumor cells versus bacterial cells.[1]

-

Mammalian (Anti-Austerity): In pancreatic cancer cells (PANC-1), Kigamicin C blocks the activation of Akt (Protein Kinase B) specifically under nutrient-deprived conditions, preventing cellular adaptation to stress.[1]

-

Bacterial (Membrane/Cell Wall): In Gram-positive bacteria, the bulky polycyclic ether structure suggests a mode of action involving membrane disruption or interference with cell wall precursors .[1] The lack of cross-resistance with beta-lactams and glycopeptides confirms a novel target site.[1]

MOA Visualization

The following diagram illustrates the divergent pathways of Kigamicin C activity.

Figure 1: Divergent mechanisms of Kigamicin C. In bacteria, it acts as a membrane-active agent.[1] In cancer cells, it inhibits the Akt survival pathway under stress.[1][7]

Experimental Protocols

Isolation & Purification Workflow

Extracting Kigamicin C requires careful handling to separate it from congeners (Kigamicins A, B, D).[1]

Reagents:

Protocol:

-

Fermentation: Cultivate Amycolatopsis sp. in production medium (Soluble starch, Glucose, Soybean meal) at 27°C for 96 hours.

-

Extraction: Centrifuge broth (3000 rpm, 10 min). Extract mycelial cake with Acetone. Evaporate acetone to aqueous residue.

-

Partitioning: Adjust aqueous residue to pH 7.0. Extract twice with equal volumes of Ethyl Acetate.

-

Chromatography (Silica Gel): Apply crude extract to a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0

90:10).-

Checkpoint: Kigamicin C typically elutes in the 95:5 fraction.

-

-

Final Purification (HPLC): Use a C18 reverse-phase column. Mobile phase: Acetonitrile/Water (gradient).[1] Monitor UV at 230 nm and 350 nm (xanthone absorption).[1]

Visualization of Isolation Logic

Figure 2: Step-by-step isolation workflow for Kigamicin C from fermentation broth.[1]

MIC Determination (Microbroth Dilution)

Standard: CLSI M07-A10 Guidelines.

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] -

Plate Setup: Use 96-well round-bottom plates. Add 50 µL of Kigamicin C (serial 2-fold dilutions, range 64 – 0.06 µg/mL).[1]

-

Inoculation: Add 50 µL of diluted bacterial suspension to each well. Final volume: 100 µL.

-

Incubation: 37°C for 18-24 hours (aerobic).

-

Readout: The MIC is the lowest concentration with no visible growth (pellet formation).

Critical Control Point: Kigamicin C is hydrophobic.[1] Ensure stock solutions are prepared in DMSO and diluted such that the final DMSO concentration in the well is <1% to avoid solvent toxicity masking the antibiotic effect.

Challenges & Future Outlook

While Kigamicin C shows promise, several technical hurdles exist for clinical translation:

-

Solubility: The polycyclic ether structure renders the compound highly lipophilic, necessitating formulation strategies (e.g., liposomal delivery or cyclodextrin complexation) for in vivo efficacy.[1]

-

Toxicity: The "anti-austerity" mechanism implies activity against mammalian cells.[6][8] While selective for nutrient-starved cancer cells, systemic toxicity profiling (hemolysis, hepatotoxicity) is critical before advancing to animal infection models.[1]

-

Synthesis: Total synthesis is extremely complex due to the multiple chiral centers and the fused ether ring system. Fermentation remains the primary production method.

References

-

Kunimoto, S., et al. (2003).[1] Kigamicins, novel antitumor antibiotics.[1][3] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

-